3-(4-Bromo-3-methylphenyl)thian-3-ol
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Overview
Description
3-(4-Bromo-3-methylphenyl)thian-3-ol is a chemical compound with the molecular formula C12H15BrOS It is a derivative of thian-3-ol, where the phenyl ring is substituted with a bromine atom and a methyl group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-(4-Bromo-3-methylphenyl)thian-3-ol typically involves the reaction of 4-bromo-3-methylphenyl with thian-3-ol under specific conditions. One common method involves the use of a palladium-catalyzed coupling reaction, where 4-bromo-3-methylphenyl is reacted with thian-3-ol in the presence of a palladium catalyst and a base. The reaction is carried out under an inert atmosphere, typically nitrogen or argon, to prevent oxidation .
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using similar palladium-catalyzed coupling reactions. The process is optimized for higher yields and purity, often involving continuous flow reactors and automated systems to ensure consistent production .
Chemical Reactions Analysis
Types of Reactions
3-(4-Bromo-3-methylphenyl)thian-3-ol undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form sulfoxides and sulfones.
Reduction: Reduction reactions can convert the bromine atom to a hydrogen atom, forming 3-methylphenylthian-3-ol.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride are used.
Substitution: Nucleophiles such as amines or alkyl halides are used in the presence of a base.
Major Products
Oxidation: Sulfoxides and sulfones.
Reduction: 3-Methylphenylthian-3-ol.
Substitution: Various substituted thian-3-ol derivatives.
Scientific Research Applications
3-(4-Bromo-3-methylphenyl)thian-3-ol has several applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex molecules.
Biology: Investigated for its potential biological activity, including antimicrobial and anticancer properties.
Medicine: Explored as a potential drug candidate due to its unique chemical structure.
Industry: Used in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of 3-(4-Bromo-3-methylphenyl)thian-3-ol involves its interaction with specific molecular targets. The bromine atom and the thian-3-ol moiety play crucial roles in its activity. The compound can interact with enzymes and receptors, modulating their activity and leading to various biological effects. The exact pathways and targets depend on the specific application and the context in which the compound is used .
Comparison with Similar Compounds
Similar Compounds
4-Bromo-3-methylphenol: A related compound with similar structural features but lacking the thian-3-ol moiety.
3-Methylphenylthian-3-ol: Similar to 3-(4-Bromo-3-methylphenyl)thian-3-ol but without the bromine atom.
Uniqueness
This compound is unique due to the presence of both the bromine atom and the thian-3-ol moiety. This combination imparts distinct chemical and biological properties, making it valuable for various applications .
Properties
Molecular Formula |
C12H15BrOS |
---|---|
Molecular Weight |
287.22 g/mol |
IUPAC Name |
3-(4-bromo-3-methylphenyl)thian-3-ol |
InChI |
InChI=1S/C12H15BrOS/c1-9-7-10(3-4-11(9)13)12(14)5-2-6-15-8-12/h3-4,7,14H,2,5-6,8H2,1H3 |
InChI Key |
USNPQAFOXRXTIF-UHFFFAOYSA-N |
Canonical SMILES |
CC1=C(C=CC(=C1)C2(CCCSC2)O)Br |
Origin of Product |
United States |
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